Biochemical Kinase Selectivity vs. Sunitinib and Axitinib
At the biochemical level, (Z)-SU14813 exhibits a distinct potency rank order for VEGFR family kinases, with an IC50 for VEGFR1 (2 nM) that is 25-fold lower (more potent) than for VEGFR2 (50 nM) [1]. This contrasts with other agents like Axitinib, which is reported to have nearly equivalent potency for VEGFR1 (0.21 nM) and VEGFR2 (0.16 nM) . This unique inverse selectivity profile for VEGFR1 over VEGFR2 defines a key biochemical fingerprint for (Z)-SU14813.
| Evidence Dimension | Biochemical Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | VEGFR1: 2 nM; VEGFR2: 50 nM; PDGFRβ: 4 nM; KIT: 15 nM |
| Comparator Or Baseline | Axitinib: VEGFR1: 0.21 nM; VEGFR2: 0.16 nM (reported from in vitro kinase assays) |
| Quantified Difference | (Z)-SU14813 exhibits a 25-fold higher potency for VEGFR1 over VEGFR2 (2 vs 50 nM). Axitinib shows near equipotent inhibition of VEGFR1 and VEGFR2 (ratio ~1.3). |
| Conditions | In vitro biochemical kinase inhibition assays using purified recombinant kinases. |
Why This Matters
This specific VEGFR1/VEGFR2 selectivity ratio can be exploited experimentally to dissect signaling pathways that are preferentially driven by one receptor over the other, a nuance not possible with more balanced VEGFR inhibitors.
- [1] Patyna S, et al. SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity. Mol Cancer Ther. 2006 Jul;5(7):1774-82. View Source
